molecular formula C10H18O B13730385 (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol CAS No. 26127-98-0

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol

Cat. No.: B13730385
CAS No.: 26127-98-0
M. Wt: 154.25 g/mol
InChI Key: CSMMFGCGBLZIJE-BQYQJAHWSA-N
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Description

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol is an organic compound with a unique structure characterized by a hepta-diene backbone with three methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol typically involves the use of specific reagents and conditions to achieve the desired configuration and purity. One common method involves the reaction of 2,5,5-trimethylhex-3-yne-2-ol with a suitable catalyst under controlled conditions to induce the formation of the (E)-isomer. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2,5,5-Trimethylhepta-3,6-dien-2-ol: The cis-isomer of the compound with different spatial arrangement.

    2,5,5-Trimethylhept-3-en-2-ol: A similar compound with a single double bond.

    2,5,5-Trimethylheptane-2-ol: A saturated analog without double bonds.

Uniqueness

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

26127-98-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3E)-2,5,5-trimethylhepta-3,6-dien-2-ol

InChI

InChI=1S/C10H18O/c1-6-9(2,3)7-8-10(4,5)11/h6-8,11H,1H2,2-5H3/b8-7+

InChI Key

CSMMFGCGBLZIJE-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C=C)/C=C/C(C)(C)O

Canonical SMILES

CC(C)(C=C)C=CC(C)(C)O

Origin of Product

United States

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